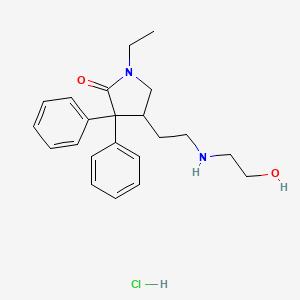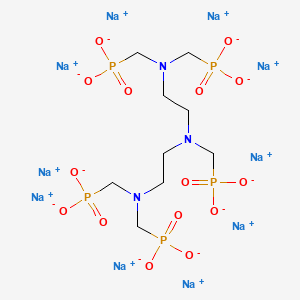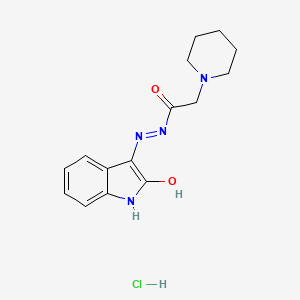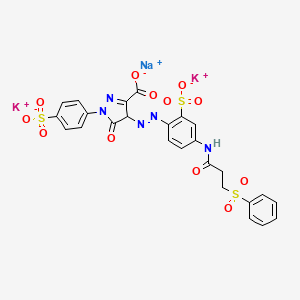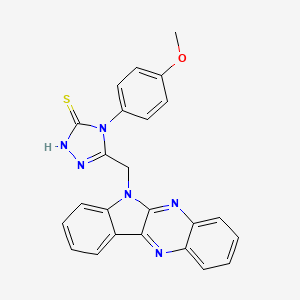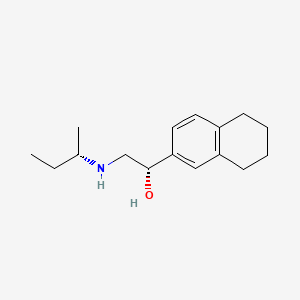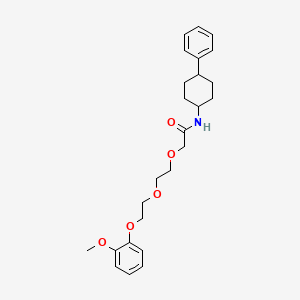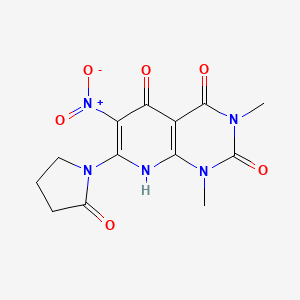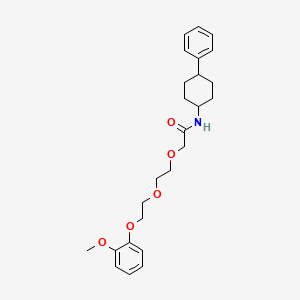
cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide: is a complex organic compound that features multiple functional groups, including ether and amide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide typically involves multiple steps, starting from simpler organic molecules. The process may include:
Etherification: The formation of ether bonds through the reaction of phenols with ethylene oxide derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phenyl groups.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the aromatic rings or the ether linkages.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like hydroxide or alkoxide ions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic or quinone derivatives, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be studied for its interactions with biological molecules or its potential as a drug candidate.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as its potential to act as an analgesic, anti-inflammatory, or other therapeutic agent.
Industry
In industry, it might find applications in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events.
Comparación Con Compuestos Similares
Similar Compounds
cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide: can be compared with other compounds that have similar structural features, such as other phenoxyethoxy derivatives or cyclohexylacetamides.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Further studies and detailed information from scientific literature would provide a deeper understanding of its properties and applications.
Propiedades
Número CAS |
70265-57-5 |
|---|---|
Fórmula molecular |
C25H33NO5 |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-N-(4-phenylcyclohexyl)acetamide |
InChI |
InChI=1S/C25H33NO5/c1-28-23-9-5-6-10-24(23)31-18-17-29-15-16-30-19-25(27)26-22-13-11-21(12-14-22)20-7-3-2-4-8-20/h2-10,21-22H,11-19H2,1H3,(H,26,27) |
Clave InChI |
DNWCNHNLMQXSRK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCCOCCOCC(=O)NC2CCC(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chlorophenyl)sulfanylacetic acid;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol](/img/structure/B12746741.png)

